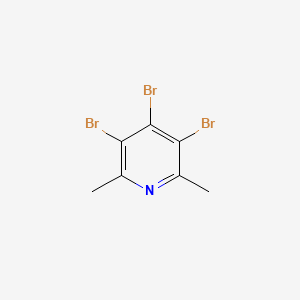

![molecular formula C18H11N3OS B2990465 (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-02-8](/img/structure/B2990465.png)

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

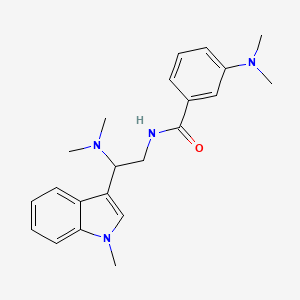

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as a building block in organic synthesis . The cyano group (-CN) and the prop-2-yn-1-yl group are functional groups that can participate in various chemical reactions .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole and its derivatives can undergo various chemical reactions. For example, they can be used in copper (I) catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be confirmed using FTIR .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. Benzothiazole derivatives, including this compound, have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae . The antibacterial properties are attributed to the ability of the benzothiazole moiety to interfere with bacterial cell wall synthesis or protein function.

Antimicrobial Applications

The antimicrobial activities of benzothiazole derivatives are well-documented. They have been found to possess significant efficacy against a range of microbial strains, including resistant ones . The triazole-linked benzothiazole compounds, which include the compound , have been particularly noted for their potential in developing new antimicrobial drugs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

One of the synthesized derivatives of benzothiazole has shown promising results as a PTP1B inhibitor . PTP1B is an enzyme that is implicated in the regulation of insulin signaling and is a target for anti-diabetic drug development. Inhibitors of PTP1B can potentially be used to treat type 2 diabetes and obesity.

Anti-Hyperglycemic Efficacy

In relation to its PTP1B inhibition, this compound has also demonstrated anti-hyperglycemic efficacy in animal models . This suggests its potential application in the management of blood glucose levels and the treatment of diabetes.

Antiviral Activity

Indole derivatives, which share structural similarities with benzothiazole compounds, have shown various biological activities, including antiviral properties . While the direct antiviral activity of the compound is not documented, its structural framework suggests potential applications in this area.

Dye-Sensitized Solar Cells (DSSCs)

Benzothiazole derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs) . The compound’s ability to absorb light and convert it into electrical energy makes it a candidate for renewable energy applications.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-cyano-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3OS/c1-2-11-21-15-5-3-4-6-16(15)23-18(21)20-17(22)14-9-7-13(12-19)8-10-14/h1,3-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVOOEFFQYCVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)